3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylcyclohexanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran (THF)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride has a wide range of scientific research applications:
Organic Synthesis:
Pharmaceutical Development: Employed in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: A simpler sulfonyl chloride derivative with similar reactivity but lacking the cyclohexyl group.
3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride: A closely related compound with a different substitution pattern on the cyclohexyl ring.
Uniqueness
3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the 3,5-dimethylcyclohexyl group, which can impart specific steric and electronic effects on the reactivity and properties of the compound. This makes it a valuable reagent in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C11H21ClO3S |
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Molecular Weight |
268.80 g/mol |
IUPAC Name |
3-(3,5-dimethylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9-6-10(2)8-11(7-9)15-4-3-5-16(12,13)14/h9-11H,3-8H2,1-2H3 |
InChI Key |
LYHBESAJRNPTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)OCCCS(=O)(=O)Cl)C |
Origin of Product |
United States |
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